molecular formula C7H6ClNO3 B8710324 5-Chloro-4-methoxypicolinic acid

5-Chloro-4-methoxypicolinic acid

Cat. No. B8710324
M. Wt: 187.58 g/mol
InChI Key: XLTTXVHGLYMMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-methoxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methoxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6ClNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

XLTTXVHGLYMMRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-4-methoxy-2-vinyl-pyridine (435 mg, 2.57 mmol) in acetone (20 mL) and water (20 mL), KMnO4 (2.03 g, 12.8 mmol) is added. The mixture is stirred at rt for 15 h before it is filtered through a glass-filter pad. The filtrate is evaporated and dried to give 5-chloro-4-methoxy-pyridine-2-carboxylic acid (987 mg) as potassium salt containing water in the form of a white solid; LC-MS: tR=0.45 min, [M+1]+=187.91. This material is dissolved in ethanol (20 mL) and H2SO4 (4 mL) is added. The mixture is stirred at 80° C. for 18 h. The solvent is evaporated and the residue is dissolved in EA (150 mL) and washed with sat. aq. NaHCO3 solution and water. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates using heptane:EA 1:1 to give 5-chloro-4-methoxy-pyridine-2-carboxylic acid ethyl ester (350 mg) as a pale yellow oil; LC-MS: tR=0.81 min, [M+1]+=215.92; 1H NMR (D6-DMSO): δ 1.34 (t, J=7.3 Hz, 3H), 4.05 (s, 3H), 4.37 (q, J=7.0 Hz, 2H), 7.75 (s, 1H), 8.61 (m, 1H).
Quantity
435 mg
Type
reactant
Reaction Step One
Name
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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